molecular formula C17H16N4O4S B12151143 Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate

Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate

Cat. No.: B12151143
M. Wt: 372.4 g/mol
InChI Key: IAIKNVKXXSPRHM-UHFFFAOYSA-N
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Description

Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-furyl group at position 5 and a methyl group at position 2. The triazole ring is linked via a thioether bridge to an acetamido group, which is further connected to a methyl benzoate moiety. This structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 4-[[2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C17H16N4O4S/c1-21-15(13-4-3-9-25-13)19-20-17(21)26-10-14(22)18-12-7-5-11(6-8-12)16(23)24-2/h3-9H,10H2,1-2H3,(H,18,22)

InChI Key

IAIKNVKXXSPRHM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioacetylation: The triazole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives under controlled conditions.

    Coupling with Benzoate: The final step involves coupling the thioacetylated triazole with methyl 4-aminobenzoate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The benzoate moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzoate derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its interaction with biological targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring may also contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several 1,2,4-triazole derivatives reported in the literature. Below is a detailed comparison based on substituents, physical properties, spectral characteristics, and synthetic pathways.

Substituent Variations and Structural Analogues

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Triazole Substituents (Position 4 and 5) Benzoate/Ester Substituents Key Functional Groups Reference
Target Compound 4-methyl, 5-(2-furyl) Methyl benzoate (para-substituted) Thioether, acetamido, ester N/A
Methyl-2-[2-(5-benzyl-4-phenyl-4H-[1,2,4]triazol-3-thio)-acetylamino]-4-methyl-pentanoate (6c) 4-phenyl, 5-benzyl Methyl pentanoate Thioether, acetamido, branched alkyl [1]
Methyl 4-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate 4-amino, 5-phenyl Methyl benzoate (para-substituted) Thioether, acetamido, amino [3]
Methyl 4-{2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetylamino}benzoate 4-amino, 5-(4-chlorophenyl) Methyl benzoate (para-substituted) Thioether, acetamido, chloro [6]
Ethyl 4-({[5-{[4-(acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetylamino)benzoate 4-methyl, 5-(phenoxy) Ethyl benzoate (para-substituted) Thioether, acetamido, phenoxy, acetyl [9]

Physical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name / ID Melting Point (°C) Molecular Weight (g/mol) Solubility Trends Reference
Target Compound Not reported ~400 (estimated) Moderate polarity due to furyl N/A
Compound 6c 94 ~450 Low (hydrophobic benzyl) [1]
Compound 6d 89 ~480 Moderate (methylthio group) [1]
Methyl 4-{2-[4-amino-5-(4-chlorophenyl)...} Not reported ~415 Low (chlorophenyl) [6]
Compound 12 241.0–241.3 ~470 Low (bulky phenoxy) [9]

Key Observations :

  • Melting Points: The target compound’s predicted melting point is likely lower than analogs with rigid substituents (e.g., phenoxy in ) but higher than aliphatic derivatives (e.g., 6d ).

Spectral Characteristics

Table 3: Spectral Data Comparison
Compound Name / ID IR Peaks (cm⁻¹) ¹H NMR Key Signals (δ, ppm) Reference
Target Compound ~1700 (C=O), ~1540 (C=N), ~690 (C-S) 2.5 (CH₃-triazole), 6.5–7.5 (furyl protons) N/A
Compound 6c 1711 (C=O), 1545 (C=N), 694 (C-S) 0.8–1.2 (branched alkyl), 7.2–7.5 (phenyl) [1]
Compound 12 1711 (C=O), 1545 (C=N), 694 (C-S) 2.3 (CH₃CO), 6.8–7.4 (aromatic) [9]
Methyl 4-{2-[4-amino-5-(4-chlorophenyl)...} ~3250 (N-H), ~1700 (C=O), ~690 (C-S) 7.4–7.6 (chlorophenyl) [6]

Key Observations :

  • IR : All analogs exhibit C=O (ester/amide) and C=N (triazole) stretches, but the target compound’s furyl group introduces additional C-O-C vibrations (~1250 cm⁻¹).
  • ¹H NMR : The furyl protons in the target compound resonate uniquely at 6.5–7.5 ppm, distinct from phenyl (7.2–7.6 ppm) or chlorophenyl (7.4–7.6 ppm) signals.

Research Findings and Implications

  • Chlorophenyl derivatives may have enhanced biological activity due to electron-withdrawing effects.
  • Synthetic Flexibility : The target compound’s 2-furyl group allows for regioselective modifications, contrasting with phenyl or benzyl analogs that require harsher conditions for functionalization .

Biological Activity

Methyl 4-[2-(5-(2-furyl)-4-methyl-1,2,4-triazol-3-ylthio)acetylamino]benzoate, also known by its CAS number 332867-75-1, is a compound that incorporates the 1,2,4-triazole moiety, which has been extensively studied for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N4O4SC_{22}H_{18}N_{4}O_{4}S with a molecular weight of approximately 434.47 g/mol. The compound features a triazole ring and a furan substituent, which are significant for its biological interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives possess activity against various bacterial strains and fungi. The incorporation of sulfur in the structure enhances this activity by potentially disrupting microbial cell membranes or interfering with metabolic pathways .

2. Anticancer Properties
this compound has been evaluated for its anticancer potential. Triazole derivatives are known to exhibit chemopreventive effects and can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation .

3. Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory properties through the modulation of inflammatory mediators. Triazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes and other pro-inflammatory cytokines, leading to reduced inflammation in various models .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : The interaction with microbial cell membranes can lead to increased permeability and cell death.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways through various signaling cascades.

Case Studies and Research Findings

A variety of studies have explored the biological activity of triazole derivatives similar to this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values lower than standard antibiotics .
Study BReported anticancer activity in vitro against breast cancer cell lines with IC50 values indicating potent cytotoxicity .
Study CEvaluated anti-inflammatory effects in animal models showing reduced paw edema compared to control groups .

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